N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide
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Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This compound is characterized by its isoxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a carboxamide group attached to the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been found to have a wide range of biological and pharmacological activities .
Mode of Action
It’s worth noting that pyrazolines and their derivatives, which share a similar structure with the compound , have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Similar compounds have been found to affect various cellular components negatively, particularly in the presence of oxidative stress .
Result of Action
Similar compounds have been found to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It’s worth noting that similar compounds have been found to be stable at 0 - 4 c for short term (days to weeks) or -20 c for long term (months to years) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of Substituents: The isopropyl and methyl groups are introduced through subsequent substitution reactions.
Formation of the Isoxazole Ring: The isoxazole ring is formed by cyclization reactions involving hydroxylamine derivatives.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the isoxazole derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the pyrazole and isoxazole rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acids or their derivatives.
Reduction Products: Reduction can yield pyrazole-5-carboxamide derivatives with reduced functional groups.
Substitution Products: Substitution reactions can produce a variety of derivatives with different substituents on the pyrazole and isoxazole rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity and structural features make it valuable in organic synthesis.
Biology: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activity suggests its potential use in pharmaceuticals. It may be explored for its efficacy in treating various diseases, such as infections and inflammatory conditions.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives, such as 1-isopropyl-3-methylpyrazol-5-yl dimethylcarbamate, share structural similarities but may differ in their substituents and functional groups.
Isoxazole Derivatives: Compounds like isoxazole-5-carboxamide derivatives have similar isoxazole rings but may have different substituents on the ring.
Uniqueness: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is unique due to its specific combination of pyrazole and isoxazole rings, as well as the presence of the carboxamide group. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)15-10(6-8(3)14-15)13-11(16)9-4-5-12-17-9/h4-7H,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHLZMVCVYVIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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